molecular formula C6H6ClNO2S B14393020 1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione CAS No. 88595-23-7

1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No.: B14393020
CAS No.: 88595-23-7
M. Wt: 191.64 g/mol
InChI Key: TZEQHOIUQCHNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a chemical compound with a unique structure that includes a chlorosulfanyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with chlorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield of the product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.

    Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorosulfanyl groups into other molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate: Known for its reactivity and use in organic synthesis.

    Sulfonyl chlorides: Commonly used in the synthesis of sulfonamides and other derivatives.

    Thiols: Compounds containing a thiol group, which can be formed by the reduction of chlorosulfanyl groups.

Uniqueness

1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its specific combination of a pyrrole ring with a chlorosulfanyl group

Properties

CAS No.

88595-23-7

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

IUPAC Name

(3,4-dimethyl-2,5-dioxopyrrol-1-yl) thiohypochlorite

InChI

InChI=1S/C6H6ClNO2S/c1-3-4(2)6(10)8(11-7)5(3)9/h1-2H3

InChI Key

TZEQHOIUQCHNPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)SCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.